(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Overview
Description
“(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene” is a chiral diene ligand . It is used in various chemical reactions, particularly as a chiral ligand for rhodium-catalyzed asymmetric addition of organometallic reagents to unsaturated bonds .
Synthesis Analysis
The synthesis of this compound involves the use of various reagents and catalysts. The exact process and conditions for the synthesis may vary depending on the specific requirements of the reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic structure, which includes two cyclopropane rings fused together. This structure is responsible for its unique chemical properties and reactivity .
Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. In particular, it is used as a chiral ligand in the rhodium-catalyzed asymmetric addition of organometallic reagents to unsaturated bonds . This reaction is important in the synthesis of various chiral compounds .
Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 69-70°C . It is soluble in many organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane . Its optical activity is [α]20/D +98±5°, c = 0.7 in chloroform .
Scientific Research Applications
Asymmetric Catalysis
The bicyclo[2.2.2]octa-2,5-diene ligands, including derivatives like the specified compound, have been utilized in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. These chiral diene ligands demonstrate high enantioselectivity and catalytic activity, crucial for producing compounds with specific optical properties (Otomaru et al., 2005).
Chemical Synthesis and Rearrangements
Compounds with the bicyclo[2.2.2]octa-2,5-diene structure have been shown to undergo interesting rearrangements under various conditions. For instance, acid-induced rearrangements of derivatives lead to the formation of pyrrole and dihydropyridine derivatives (Kumagai et al., 1987). Additionally, photochemical reactions of similar compounds are explored for synthesizing sesquiterpenes (Katayama et al., 1997).
Structural and Stereochemical Studies
The bicyclo[3.3.0]octa-2,6-dienes, a related class of compounds, have been structurally characterized to understand the impact of different substitutions on the geometry and packing of these molecules, providing insights relevant to the broader family of bicyclooctadienes (Vega et al., 2008).
Application in Organic Chemistry
Such bicyclic structures have found extensive use in organic chemistry for synthesizing various novel compounds. For example, they've been used in the synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-diones, which are of interest due to their unique chemical properties (Yates & Nair, 1973).
Novel Ligand Development
These compounds also play a role in the development of novel ligands. For instance, 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives have been synthesized and used in the formation of tricarbonyliron complexes, expanding the toolkit for chiral catalysis (Watanabe et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,4R,8R)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDJOHMGJACE-BHIFYINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=C[C@@H]2C(=C[C@]1(C[C@@]2(C)OC)C)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584825 | |
Record name | (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-95-4 | |
Record name | (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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